

Analytical Methods for **Fluindapyr** Determination in Cucumber and Tomato

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Compound Focus: Fluindapyr

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Method 1: UHPLC-MS/MS with SPE for **Fluindapyr** and Five Metabolites

This method enables simultaneous determination of **Fluindapyr** and its metabolites in a variety of vegetables and fruits, including cucumber and tomato [1].

Sample Preparation Protocol

- **Extraction:** Homogenize 10.0 g of the prepared sample (cucumber or tomato) with 10 mL of a mixed extraction solution of **acetonitrile/water (9:1, v/v)**. Vortex for 1 minute and then shake for 10 minutes [1].
- **Cleanup:** Load the extract onto a pre-conditioned **mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge (60 mg/3 mL)** [1].
- **Elution:** Elute the target analytes with 5 mL of a mixture of **ethyl acetate/n-hexane/isopropanol (31:38:31, v/v/v)** and **methanol**. The specific sequence and volume of elution solvents should be optimized based on the MCX cartridge's protocol [1].
- **Concentration:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of initial mobile phase (e.g., acetonitrile/water mixture) and filter through a 0.22 µm membrane prior to UHPLC-MS/MS analysis [1].

UHPLC-MS/MS Instrumental Parameters

The following table summarizes the key parameters for instrumental analysis. Specific multiple reaction monitoring (MRM) transitions must be optimized for each analyte [1].

Table 1: UHPLC-MS/MS Parameters for **Fluindapyr and Metabolites**

Parameter	Specification
Analytical Column	C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm) [1]
Mobile Phase	A) Water and B) Acetonitrile, both containing 0.1% formic acid [1]
Gradient Elution	Optimized linear gradient from 10% B to 90% B over a runtime of 10 minutes [1]
Flow Rate	0.3 mL/min [1]
Column Temperature	40°C [1]
Injection Volume	2 μL [1]
Ionization Mode	Electrospray Ionization (ESI), positive mode [1]

Method Validation Data

This method has been rigorously validated for use in complex vegetable and fruit matrices [1].

Table 2: Method Validation Performance for Cucumber and Tomato

Validation Parameter	Result
Limit of Quantification (LOQ)	5 μg/kg for all analytes [1]
Recovery (%)	74.2% - 106.3% across the nine tested vegetable and fruit matrices [1]
Precision (RSD%)	Intra-day: 1.1% - 9.7%; Inter-day: 2.3% - 11.9% [1]
Linearity	R ² > 0.995 for all analytes [1]

Method 2: SFC-MS/MS for Enantioselective Determination

Fluindapyr is a chiral fungicide. This method separates and quantifies its enantiomers, which can exhibit different degradation behaviors and biological activities in cucumber and tomato [2].

Sample Preparation and SFC-MS/MS Analysis

- **Extraction:** A modified QuEChERS method is typically employed for sample extraction [2].
- **Instrumental Analysis:** Separation is achieved using a **Chiralpak IG-3 column** (150 mm × 3.0 mm, 3 μm) with supercritical fluid carbon dioxide as the primary mobile phase and a co-solvent (e.g., methanol with 0.1% formic acid) [2].
- **Limit of Quantification (LOQ):** The reported LOQ for this enantioselective method is **5 μg/kg** [2].

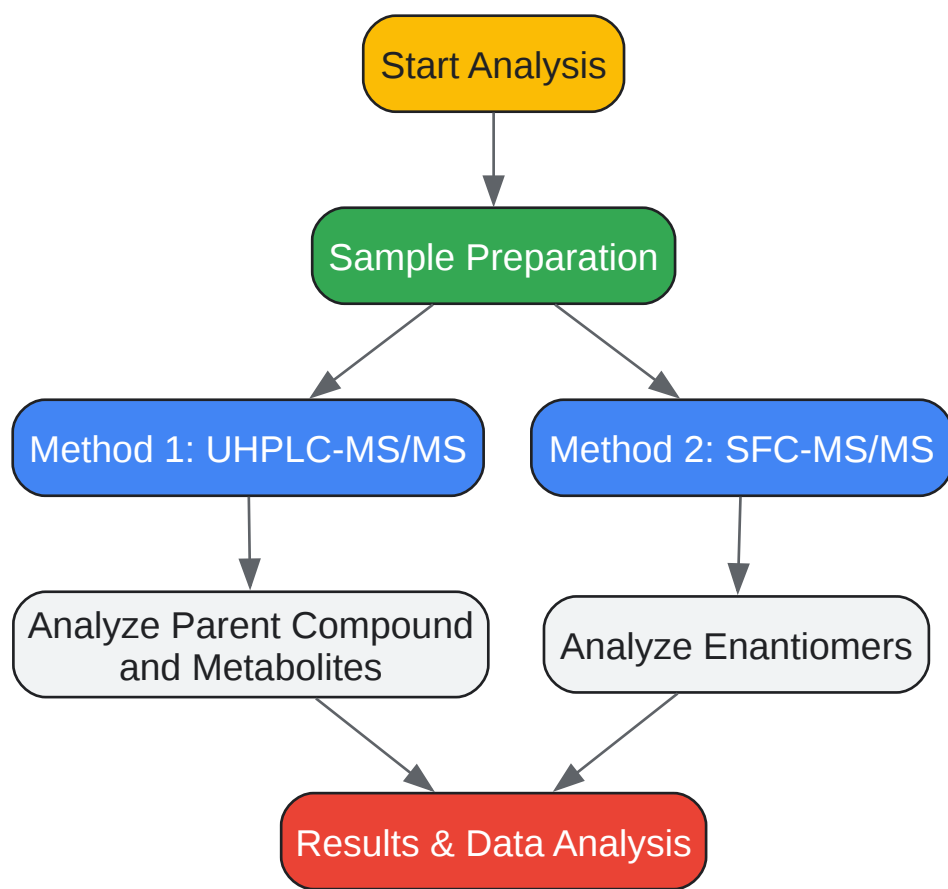
Key Enantioselective Findings

Application of this method revealed that the degradation of **Fluindapyr** enantiomers is enantioselective in plant leaves but not in the fruits [2]. Specifically:

- In **tomato leaves**, the R-(-)-enantiomer was preferentially degraded.
- In **cucumber leaves**, the S-(+)-enantiomer was preferentially degraded.
- In both **cucumber and tomato fruits**, no significant enantioselective degradation was observed [2].

Experimental Workflow Diagram

The diagram below illustrates the complete analytical procedure from sample to result.



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Key Application Notes

- **Metabolite Coverage:** Method 1 is comprehensive for the parent compound and its five main metabolites, which is crucial for total residue assessment and regulatory compliance [1].
- **Chiral Considerations:** Method 2 is essential for detailed environmental fate and toxicity studies, as enantiomers can differ in their biological activity and degradation pathways [2].
- **Matrix Effects:** The use of SPE cleanup in Method 1 effectively reduces matrix effects in complex samples like cucumber and tomato, leading to better accuracy and precision compared to methods without a cleanup step [1].
- **Speed and Greenness:** The SFC-MS/MS method (Method 2) offers a faster analysis time (under 2 minutes for enantiomer separation) and is considered more environmentally friendly due to the primary use of CO₂ in the mobile phase [2].

Conclusion

These two protocols provide robust and complementary approaches for determining **Fluindapyr** in cucumber and tomato matrices. The UHPLC-MS/MS method with MCX-SPE cleanup is ideal for the simultaneous monitoring of the parent compound and its metabolites, while the SFC-MS/MS method is specialized for enantioselective studies. Both methods achieve LOQs of 5 µg/kg, which is sufficient for monitoring compliance with strict Maximum Residue Limits (MRLs).

References

1. A modified method for the simultaneous determination of ... [sciencedirect.com]
2. Separation and determination of fluindapyr enantiomers in ... [pubmed.ncbi.nlm.nih.gov]

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